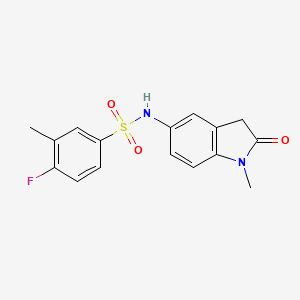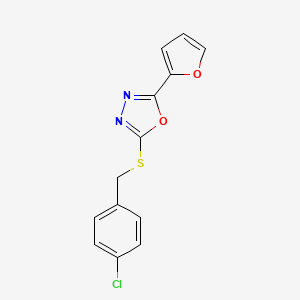![molecular formula C20H17N3OS B2645522 N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-38-0](/img/structure/B2645522.png)
N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides . The compound is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The yield of the compound is 16.2 g (79%) . The precursors for the synthesis include 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques . The 1H NMR spectrum shows peaks at various chemical shifts . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The compound undergoes various chemical reactions . The disappearance of characteristic peaks of acetylenic group and the appearance of a C-13 methylene signal and C-11 vinylic signal are probably the most relevant features to verify the incorporation of a triazole moiety .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 199–201°C . The IR, 1H NMR, and 13C NMR spectra provide information about the physical and chemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of related compounds have been a focus in the exploration of novel heterocyclic compounds. For instance, a study detailed the synthesis of a new compound through reactions involving various intermediates, highlighting the use of NMR techniques for structural determination and isomer analysis (Li Ying-jun, 2012). Similarly, compounds with structural similarities have been synthesized and characterized by IR, NMR, and mass spectrometry, aiming to understand their chemical properties and potential applications in medicinal chemistry (Poonam Devi, M. Shahnaz, D. Prasad, 2022).
Antitumor Activity
Research has identified the potential antitumor activities of compounds bearing heterocyclic rings similar to the chemical structure . One study synthesized derivatives and evaluated them against various human tumor cell lines, identifying compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). Another research effort focused on the synthesis of derivatives aimed at evaluating their antimicrobial activity, establishing a base for potential antimicrobial and antitumor applications (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Antimicrobial Effects
The antimicrobial effects of novel derivatives have been extensively studied, demonstrating significant activity against a range of microorganisms. Compounds synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide showed efficacy against dermatophyte strains, suggesting their potential in developing new antimicrobial agents (G. Çapan, N. Ulusoy, N. Ergenç, M. Kiraz, 1999).
Antifungal and Antibacterial Activity
The synthesis of novel thiazole derivatives, incorporating pyrazole moieties, has been reported to exhibit significant anti-bacterial and anti-fungal activities, showcasing the versatility of these compounds in combating microbial infections (G. Saravanan, V. Alagarsamy, T. G. V. Pavitra, G. Kumar, Y. Savithri, L. Naresh, P. Avinash, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)21-19(24)11-17-13-25-20-22-18(12-23(17)20)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJDIELBPXAMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

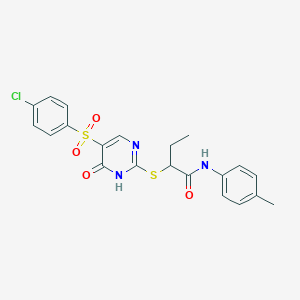
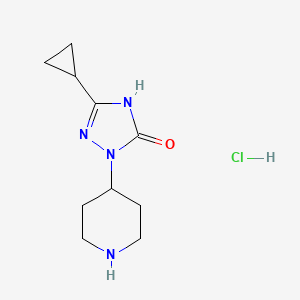
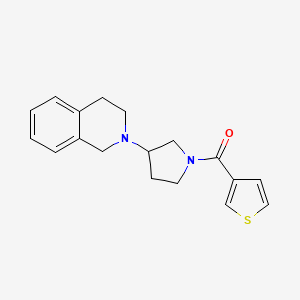
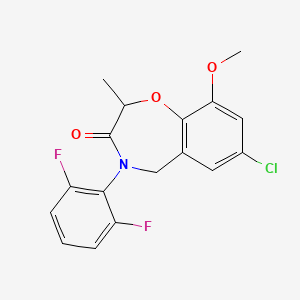
![N-(3,4-dimethoxyphenethyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2645448.png)
![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

